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molecular formula C12H9N3 B8784727 7-Phenylpyrazolo[1,5-a]pyrimidine CAS No. 72851-18-4

7-Phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B8784727
M. Wt: 195.22 g/mol
InChI Key: ADXNTBSHXKKTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04236005

Procedure details

A reaction mixture of 5.25 g. of 3-dimethylaminoacrylophenone [von H. Meerwein et al., Annalen der Chemie, Band 641, 1-39, (1961)] and 2.50 g. of 3-aminopyrazole in 25 ml. of glacial acetic acid is refluxed for 3.5 hours, cooled overnight and evaporated to a thick yellow oil. This oil is dissolved in methylene chloride, washed with a saturated aqueous solution of sodium bicarbonate, dried over sodium sulfate and then passed through a sintered glass funnel or a chromatographic column packed in vacuo with hydrous magnesium silicate. Additional methylene chloride is passed through the funnel (column). The effluent is refluxed on a steam bath. The gradual addition of hexane produces crystals. The crystallization from methylene chloride with hexane is repeated giving the desired product, m.p. 72°-73° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.N[C:15]1[CH:19]=C[NH:17][N:16]=1>C(O)(=O)C>[C:7]1([C:5]2[N:17]3[N:16]=[CH:15][CH:19]=[C:13]3[N:2]=[CH:3][CH:4]=2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reaction mixture of 5.25 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to a thick yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
This oil is dissolved in methylene chloride
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
passed through a sintered glass funnel
TEMPERATURE
Type
TEMPERATURE
Details
The effluent is refluxed on a steam bath
ADDITION
Type
ADDITION
Details
The gradual addition of hexane
CUSTOM
Type
CUSTOM
Details
produces crystals
CUSTOM
Type
CUSTOM
Details
The crystallization from methylene chloride with hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=NC=2N1N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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